molecular formula C14H18N4OS B4230001 N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4230001
M. Wt: 290.39 g/mol
InChI Key: RQPNJZZULDHEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique properties, including its ability to act as an inhibitor for certain enzymes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves its ability to inhibit certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the growth of cancer cells. By inhibiting these enzymes, N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide can have a range of biochemical and physiological effects. These include reducing the production of inflammatory cytokines, inhibiting the proliferation of cancer cells, and inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, it has been used as a fungicide due to its ability to inhibit certain enzymes in fungi. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-4-12-16-14(18-17-12)20-8-13(19)15-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPNJZZULDHEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.